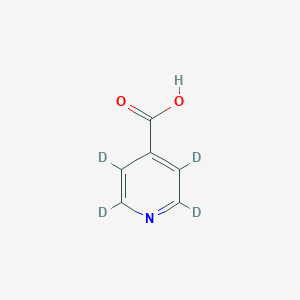

C6HD4NO2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBYWOBDOCUKOW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Metabolic Pathways of Deuterated Nitrobenzene (C₆D₅NO₂)

Audience: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Nitrobenzene-d₅ is the deuterated form of nitrobenzene where all five hydrogen atoms on the benzene ring have been replaced by deuterium.[1] It is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in various analytical methods.[1][2]

Quantitative Data Summary

The physical and chemical properties of Nitrobenzene-d₅ are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆D₅NO₂ | [3] |

| Molecular Weight | 128.14 g/mol | [3][4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [5][7] |

| Odor | Bitter almond-like | [8] |

| Density | 1.253 g/mL at 25 °C | [3] |

| Melting Point | 6 °C | [3] |

| Boiling Point | 88 °C at 12 mmHg | [3][7] |

| Refractive Index | n20/D 1.5498 | [3] |

| Flash Point | 88 °C (190.4 °F) | [3] |

| Isotopic Purity | 99.5 atom % D | [3] |

| Solubility | Sparingly soluble in water; miscible with most organic solvents like diethyl ether, benzene, and alcohol. | [8][9] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.595 | [6] |

Experimental Protocols

Synthesis of Nitrobenzene (General Procedure)

This protocol describes the laboratory preparation of nitrobenzene. The synthesis of its deuterated analog would involve the use of deuterated benzene as a starting material.

Materials:

-

Benzene (or deuterated benzene)

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Dilute sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottomed flask

-

Reflux condenser

-

Separating funnel

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask, carefully add 35 mL of concentrated nitric acid.[10]

-

Slowly add 40 mL of concentrated sulfuric acid to the nitric acid, keeping the mixture cool by immersing the flask in cold water.[10] This mixture is known as the nitrating mixture.

-

Gradually add 29-30 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50-60°C.[10][11] The flask should be shaken after each addition.

-

Attach a reflux condenser to the flask and heat the mixture in a water bath at 60°C for approximately 45-60 minutes.[10][11]

-

After the reaction is complete, cool the flask and pour the contents into a beaker containing cold water. The nitrobenzene will separate as a dense oily layer.

-

Transfer the mixture to a separating funnel and discard the upper aqueous layer.

-

Wash the nitrobenzene layer with water, followed by a dilute solution of sodium carbonate to remove any acidic impurities, and then wash with water again.[9]

-

Dry the nitrobenzene using anhydrous calcium chloride.[9]

-

Purify the final product by distillation, collecting the fraction that boils at approximately 211°C (for non-deuterated nitrobenzene).[9]

NMR Sample Preparation using a Deuterated Solvent

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would obscure the analyte's signals.[1] Modern NMR spectrometers also use the deuterium signal for field-frequency locking to ensure spectral stability.[1]

Materials:

-

Analyte (solid or liquid)

-

Deuterated solvent (e.g., Nitrobenzene-d₅)

-

NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure for a Solid Sample:

-

Weigh 5-25 mg of the solid sample for a typical ¹H NMR spectrum.[12]

-

Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[12]

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube securely and mix the contents thoroughly.

Procedure for a Liquid Sample:

-

Add 1-2 drops of the liquid analyte directly into the NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.[1]

-

Cap the tube and invert it several times to ensure the solution is homogeneous.[1]

Biological Activity and Metabolism

Nitrobenzene is readily absorbed into the body through inhalation, oral, and dermal routes.[2] Its toxicity is primarily attributed to its metabolites.[2] The metabolism of nitrobenzene can proceed through two main pathways: reductive and oxidative.[2][13]

The reductive pathways are considered to produce the ultimate toxicants.[2] This process occurs in the gastrointestinal tract by nitroreductase enzymes from gut microflora and also in hepatic microsomes.[2] The key toxic effect is methemoglobinemia, caused by the redox cycling of metabolites like nitrosobenzene and phenylhydroxylamine, which converts hemoglobin to methemoglobin.[2]

Reductive Metabolic Pathway

The reductive pathway involves the reduction of the nitro group to an amino group, forming aniline. This process goes through the intermediates nitrosobenzene and phenylhydroxylamine.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrobenzene-d5 | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrobenzene-D5 (CAS 4165-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. NITROBENZENE-D5 | 4165-60-0 [chemicalbook.com]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 10. Preparation of nitrobenzene [rod.beavon.org.uk]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. gov.uk [gov.uk]

An In-Depth Technical Guide to the Synthesis of 4-Nitrophenol-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 4-Nitrophenol-2,3,5,6-d4, a deuterated analog of 4-nitrophenol. This isotopically labeled compound is a valuable tool in various scientific disciplines, including environmental analysis, enzyme kinetics, and materials science, where it serves as an internal standard for quantification and as a probe for mechanistic studies.[1] The synthesis is a two-step process involving the deuteration of phenol followed by the nitration of the resulting deuterated intermediate.

Core Synthesis Pathway

The synthesis of 4-Nitrophenol-2,3,5,6-d4 proceeds through two principal stages:

-

Deuteration of Phenol: The initial step involves the exchange of hydrogen atoms on the aromatic ring of phenol with deuterium atoms. This is typically achieved by treating phenol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.[1]

-

Nitration of Phenol-d5: The deuterated phenol (Phenol-2,3,4,5,6-d5) is then nitrated to introduce a nitro group (-NO₂) at the para position of the benzene ring. This electrophilic aromatic substitution is generally carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments in the synthesis of 4-Nitrophenol-2,3,5,6-d4.

Step 1: Deuteration of Phenol

A common method for the deuteration of phenols involves acid-catalyzed hydrogen-deuterium exchange. One effective approach utilizes a polymer-supported acid catalyst.

Materials:

-

Phenol

-

Deuterium Oxide (D₂O)

-

Amberlyst 15 (or a similar strong acid ion-exchange resin)

Procedure:

Step 2: Nitration of Phenol-2,3,4,5,6-d5

The nitration of the deuterated phenol intermediate is a critical step that requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer. The following protocol is an adaptation of a standard procedure for the nitration of phenol.

Materials:

-

Phenol-2,3,4,5,6-d5

-

Potassium Nitrate (KNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve potassium nitrate in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Dissolve the Phenol-2,3,4,5,6-d5 in a minimal amount of a suitable solvent (if necessary) and place it in the addition funnel.

-

Slowly add the deuterated phenol solution to the stirred nitrating mixture, ensuring the reaction temperature is maintained between 0-5°C.

-

After the addition is complete, allow the reaction to stir at this temperature for an additional period.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

The crude 4-Nitrophenol-2,3,5,6-d4 is then collected by filtration, washed with cold water, and can be further purified by recrystallization or chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield and isotopic purity are target values, as specific experimental data from a single comprehensive source was not available in the search results. Commercial suppliers of 4-Nitrophenol-2,3,5,6-d4 typically report an isotopic purity of 98 atom % D.[2]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity (atom % D) |

| Phenol | C₆H₆O | 94.11 | - |

| Deuterium Oxide | D₂O | 20.03 | ≥ 99.9 |

| Phenol-2,3,4,5,6-d5 | C₆HD₅O | 99.14 | > 98 |

| 4-Nitrophenol-2,3,5,6-d4 | C₆HD₄NO₃ | 143.13 | ≥ 98 |

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of 4-Nitrophenol-2,3,5,6-d4.

Caption: Overall synthetic pathway for 4-Nitrophenol-2,3,5,6-d4.

Caption: Detailed experimental workflow for the synthesis.

References

Determining the Isotopic Purity of C6D5NO2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of deuterated nitrobenzene (C6D5NO2). Ensuring high isotopic enrichment is critical for applications in metabolic studies, as internal standards in quantitative mass spectrometry, and in the development of deuterated drugs. This document outlines the core analytical techniques, provides detailed experimental protocols, and presents data in a clear, comparative format.

Introduction to Isotopic Purity Analysis

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular atomic position in a molecule. For deuterated compounds like C6D5NO2, it is crucial to quantify the extent to which hydrogen atoms have been replaced by deuterium. This guide focuses on the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Analytical Techniques and Methodologies

A multi-pronged analytical approach is often employed to accurately determine the isotopic purity and confirm the structural integrity of deuterated compounds.[1] This typically involves a combination of NMR and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment and quantity of specific nuclei. For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are invaluable.

¹H NMR: This technique is used to quantify the amount of residual, non-deuterated sites in the molecule. By comparing the integral of the residual proton signals to that of a known internal standard, the degree of deuteration can be calculated.[2]

²H NMR: As a complementary technique, ²H NMR directly detects the deuterium nuclei, offering a direct measure of deuterium incorporation.[3] This method is particularly useful for highly deuterated compounds where residual proton signals are very weak.[3]

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the C6D5NO2 sample.

-

Select a suitable non-deuterated solvent (e.g., Chloroform, Acetonitrile) to avoid solvent signals in the ²H NMR spectrum. For ¹H NMR, a deuterated solvent (e.g., CDCl3) containing a known internal standard (e.g., 1,3,5-trichlorobenzene) is used.

-

Dissolve the sample in the chosen solvent in a clean, dry NMR tube to a final volume of approximately 0.6 mL.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Nuclei: ¹H and ²H.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for quantitative analysis.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 for ¹H, 64-256 for ²H).

-

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Integrate the signals corresponding to the aromatic region for both the sample and the internal standard (for ¹H NMR).

-

Calculate the isotopic purity using the following formula for ¹H NMR:

-

Isotopic Purity (%) = [1 - (Integral of residual ¹H / (Integral of internal standard / Moles of internal standard protons))] x 100

-

For ²H NMR, the relative integrals of the deuterium signals can confirm the deuterium distribution.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For isotopic purity determination, high-resolution mass spectrometry (HRMS) is particularly effective as it can resolve the small mass differences between isotopologues (molecules that differ only in their isotopic composition).[1][4] Electrospray ionization (ESI) is a common ionization technique for this purpose.[4][5]

Sample Preparation:

-

Prepare a dilute solution of the C6D5NO2 sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer Mode: Full scan mode to acquire the full isotopic distribution.

-

Resolution: Set to a high value (e.g., >10,000) to resolve the different isotopologues.

Data Processing and Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the molecular ion peak and its corresponding isotopologues (M, M+1, M+2, etc.).

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is typically reported as the percentage of the fully deuterated species relative to all other isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to assess both the chemical and isotopic purity of deuterated nitrobenzene.

Sample Preparation:

-

Prepare a solution of the C6D5NO2 sample in a volatile solvent like dichloromethane or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet: Split/splitless injector.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient to ensure good separation of any potential impurities (e.g., start at 50°C, ramp to 250°C).

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI).

-

Analyzer: Quadrupole or TOF.

-

Mode: Full scan to observe the mass spectra of eluting peaks.

-

Data Processing and Analysis:

-

The gas chromatogram will indicate the chemical purity by showing the presence of any other compounds.

-

The mass spectrum of the main peak corresponding to C6D5NO2 will show the molecular ion and its fragmentation pattern.

-

The isotopic distribution of the molecular ion cluster can be analyzed to determine the isotopic purity, similar to the HRMS method.

Data Presentation

Quantitative data from the analysis of a hypothetical batch of C6D5NO2 is summarized in the tables below for easy comparison.

Table 1: Isotopic Purity of C6D5NO2 Determined by ¹H NMR

| Parameter | Value |

| Internal Standard | 1,3,5-Trichlorobenzene |

| Integral of Internal Standard | 1.00 |

| Integral of Residual Aromatic ¹H | 0.05 |

| Calculated Isotopic Purity | 99.5% |

Table 2: Isotopic Distribution of C6D5NO2 Determined by HRMS

| Isotopologue | Theoretical m/z | Measured m/z | Relative Abundance (%) |

| C6H5NO2 (d0) | 123.0320 | 123.0321 | 0.1 |

| C6HD4NO2 (d4) | 127.0571 | 127.0572 | 0.4 |

| C6D5NO2 (d5) | 128.0634 | 128.0635 | 99.5 |

Table 3: Chemical and Isotopic Purity of C6D5NO2 Determined by GC-MS

| Parameter | Result |

| Chemical Purity (GC Area %) | >99.8% |

| Isotopic Purity (from MS) | 99.5% |

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Overall experimental workflow for determining the isotopic purity of C6D5NO2.

Caption: Logical flow of data analysis for NMR and MS techniques.

Conclusion

The determination of isotopic purity for C6D5NO2 is a critical quality control step that relies on the synergistic use of powerful analytical techniques. A combination of ¹H and ²H NMR spectroscopy provides detailed information on the degree and sites of deuteration, while high-resolution mass spectrometry offers a sensitive and accurate measure of the isotopic distribution. GC-MS serves as an excellent tool for assessing both chemical and isotopic purity. By following the detailed protocols and data analysis workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize their deuterated compounds.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Kinetic Isotope Effect of Deuterated 4-Nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on deuterated 4-nitrophenol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to apply KIE studies in their work. This document details the theoretical underpinnings of KIE, explores the metabolic pathways of 4-nitrophenol, and provides detailed experimental protocols for the determination of KIE.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of a chemical transformation.[1][2][3] It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that of the same reaction with a heavier isotope (kH) at the same atomic position. For deuterium, the KIE is expressed as kH/kD.[4]

The origin of the primary KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to be broken.[3] Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, substituting hydrogen with deuterium will lead to a decrease in the reaction rate, resulting in a "normal" KIE (kH/kD > 1).[1][2] The magnitude of the primary deuterium KIE is typically in the range of 2 to 8.[5]

Conversely, a secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.[4] SKIEs are generally smaller than primary KIEs, with typical values for kH/kD ranging from 0.8 to 1.5.[4] They arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state.

In the context of drug development, understanding the KIE of a deuterated compound like 4-nitrophenol is crucial. Deuteration can strategically be used to slow down metabolic processes, particularly those mediated by enzymes like cytochrome P450, thereby improving a drug's pharmacokinetic profile and reducing potential toxicity.[6][7]

Metabolic Pathways of 4-Nitrophenol

4-Nitrophenol is a common environmental pollutant and a metabolite of various industrial chemicals and pesticides. Its biodegradation has been extensively studied in a variety of microorganisms, primarily bacteria. The initial steps in the degradation of 4-nitrophenol typically involve monooxygenase enzymes that hydroxylate the aromatic ring. Two major pathways have been elucidated: the hydroquinone pathway and the 4-nitrocatechol pathway.

Biodegradation by Pseudomonas Species (Hydroquinone Pathway)

In many Gram-negative bacteria, such as Pseudomonas putida, 4-nitrophenol is degraded via the hydroquinone pathway.[8] The initial step is the monooxygenase-catalyzed removal of the nitro group to form hydroquinone. This intermediate is then subject to ring cleavage by a dioxygenase.[9]

Caption: Hydroquinone pathway of 4-nitrophenol degradation.

Biodegradation by Rhodococcus Species (4-Nitrocatechol Pathway)

Gram-positive bacteria, such as Rhodococcus opacus, typically degrade 4-nitrophenol through the 4-nitrocatechol pathway.[10][11] The first step involves the hydroxylation of 4-nitrophenol to 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol.[12][13] This is followed by ring cleavage of the benzenetriol.

Caption: 4-Nitrocatechol pathway of 4-nitrophenol degradation.

Quantitative Data on the Kinetic Isotope Effect of Deuterated 4-Nitrophenol

However, based on the known reaction mechanisms, we can anticipate the nature of the KIE. In reactions where a C-H bond on the aromatic ring of 4-nitrophenol is broken in the rate-determining step, such as in some enzymatic hydroxylations, a primary KIE would be expected. In contrast, for reactions like the reduction of the nitro group, where the C-H bonds of the ring are not directly involved, a secondary KIE would be more likely. The following table provides a hypothetical framework for presenting such data once it becomes available through experimentation.

| Reaction Type | Catalyst/Enzyme | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Type of KIE | Reference |

| Oxidation | Monooxygenase | Data not available | Data not available | Data not available | Primary (expected) | |

| Reduction | NaBH₄ / Metal Catalyst | Data not available | Data not available | Data not available | Secondary (expected) | |

| Enzymatic Degradation | Pseudomonas sp. | Data not available | Data not available | Data not available | Primary/Secondary | |

| Enzymatic Degradation | Rhodococcus sp. | Data not available | Data not available | Data not available | Primary/Secondary |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic isotope effect of deuterated 4-nitrophenol.

Synthesis of Deuterated 4-Nitrophenol

Deuterated 4-nitrophenol (4-nitrophenol-d4) can be synthesized via acid-catalyzed hydrogen-deuterium exchange. A general procedure involves refluxing 4-nitrophenol in a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O). The extent of deuteration can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Experimental Workflow for KIE Determination

The determination of the KIE involves parallel kinetic experiments with the non-deuterated (light) and deuterated (heavy) substrates under identical conditions.

References

- 1. jmest.org [jmest.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. epfl.ch [epfl.ch]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel p-Nitrophenol Degradation Gene Cluster from a Gram-Positive Bacterium, Rhodococcus opacus SAO101 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

A Technical Guide to C6HD4NO2 (4-Nitrophenol-d4) for Researchers and Drug Development Professionals

An in-depth overview of 4-Nitrophenol-d4, including supplier specifications, purity analysis, and common applications in scientific research.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the deuterated compound C6HD4NO2, commonly known as 4-Nitrophenol-d4 or 4-Nitrophenol-2,3,5,6-d4. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in analytical and metabolic studies.

Chemical Identity and Properties

4-Nitrophenol-d4 is a deuterated analog of 4-nitrophenol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of 4-nitrophenol and related compounds.

| Property | Value |

| Chemical Formula | This compound |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-nitrophenol |

| CAS Number | 93951-79-2[1][2][3][4] |

| Molecular Weight | Approximately 143.13 g/mol [1][2][4] |

| Appearance | Typically a solid[2] |

Supplier and Purity Specifications

Several chemical suppliers offer 4-Nitrophenol-d4, with purities suitable for demanding research applications. The following table summarizes the specifications from prominent suppliers.

| Supplier | Product Name | Chemical Purity | Isotopic Purity (atom % D) | Analytical Method |

| Sigma-Aldrich | 4-Nitrophenol-2,3,5,6-d4 | 98% (CP)[2] | 98 atom % D[2] | Not specified |

| LGC Standards | 4-Nitrophenol-d4 | >95% (HPLC)[3] | Not specified | HPLC[3] |

| Cambridge Isotope Laboratories, Inc. | 4-Nitrophenol-ring-d₄ | 98%[1] | 98%[1] | Not specified |

| Thermo Scientific | 4-Nitrophenol | ≥98.5% (GC) (for non-deuterated)[5] | Not applicable | GC[5] |

Note: Purity specifications for the deuterated compound may vary. It is recommended to consult the supplier's Certificate of Analysis for lot-specific data.

Applications in Research and Drug Development

The primary application of 4-Nitrophenol-d4 is as an internal standard in analytical methods, particularly those involving mass spectrometry. Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated analog.

Key applications include:

-

Environmental Analysis: Used as an internal standard for the quantification of 4-nitrophenol, a common environmental pollutant, in various matrices such as water and soil.

-

Metabolic Studies: In drug development and toxicology, it can be used to trace the metabolic fate of 4-nitrophenol or related compounds in biological systems.

-

Enzyme Kinetics: Serves as a substrate or standard in studies of enzyme kinetics and reaction mechanisms.

-

Pharmaceutical Analysis: Employed in quality control and analytical method development for pharmaceutical products.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for determining the chemical purity of 4-Nitrophenol-d4 using reverse-phase HPLC with UV detection. This method is adapted from established procedures for the analysis of 4-nitrophenol.

Objective: To determine the chemical purity of a 4-Nitrophenol-d4 sample by quantifying the main peak area relative to the total peak area of all components.

Materials and Reagents:

-

4-Nitrophenol-d4 sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or Formic acid (for MS-compatible methods)[6]

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[6]

-

Standard Solution Preparation: Accurately weigh a known amount of the 4-Nitrophenol-d4 reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh the 4-Nitrophenol-d4 sample to be tested and dissolve it in the mobile phase to a concentration similar to the working standards.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile/Water (acidified)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 290 nm

-

Column Temperature: Ambient

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to 4-Nitrophenol-d4 in the chromatogram of the sample solution.

-

Calculate the purity of the sample by dividing the peak area of 4-Nitrophenol-d4 by the total area of all peaks in the chromatogram and multiplying by 100.

-

Caption: Workflow for HPLC-based purity analysis of 4-Nitrophenol-d4.

Signaling Pathways and Logical Relationships

While 4-Nitrophenol-d4 itself is not directly involved in signaling pathways, its non-deuterated counterpart, 4-nitrophenol, is a known metabolite of certain pesticides and industrial chemicals. The metabolism of these parent compounds can be represented as a logical relationship. For instance, the biotransformation of the pesticide parathion leads to the formation of 4-nitrophenol.

Caption: Generalized metabolic pathway leading to the formation and excretion of 4-nitrophenol.

References

- 1. 4-Nitrophenol-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1 [isotope.com]

- 2. 4-Nitrophenol D4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]

- 3. 4-Nitrophenol-d4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]

- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to Deuterium Labeling in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, key methodologies, and critical applications of deuterium labeling in aromatic compounds. The strategic replacement of hydrogen with its stable isotope, deuterium, offers a powerful tool in modern chemistry, particularly within pharmaceutical research and development. This guide details the synthetic strategies to achieve this transformation, presents quantitative data for comparison, and outlines the experimental protocols for key methods.

Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and possesses a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond, leading to a higher activation energy for C-D bond cleavage.[1][2] Consequently, if the cleavage of a C-H bond is the rate-determining step in a molecule's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[2][3] This modification can lead to an improved pharmacokinetic profile, including a longer drug half-life and increased exposure, and can also mitigate the formation of toxic metabolites.[3][4][5]

Key Methodologies for Deuterium Labeling of Aromatic Compounds

The incorporation of deuterium into aromatic rings can be achieved through a variety of synthetic methods. The choice of method depends on factors such as the desired regioselectivity, the functional group tolerance of the substrate, and the availability of deuterated reagents.

1. Transition Metal-Catalyzed C-H Activation/Hydrogen Isotope Exchange (HIE)

Transition metal catalysis has emerged as a highly effective and versatile technology for deuterium incorporation via hydrogen isotope exchange (HIE). These methods often exhibit high functional group tolerance, making them suitable for late-stage labeling of complex molecules.[6][7]

-

Palladium-Catalyzed Non-Directed C-H Deuteration: This approach allows for the deuteration of arenes without the need for a directing group. Recent advancements have utilized D₂O as a convenient and readily available deuterium source in combination with highly active N,N-bidentate ligands.[6][7][8][9] This protocol demonstrates high degrees of deuterium incorporation across a range of pharmaceutically relevant scaffolds.[6][7][8]

-

Iridium-Catalyzed Ortho-Directed HIE: Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are widely used for ortho-directed C-H activation.[1][10] This method allows for the selective labeling of positions ortho to a directing group on the aromatic ring.

-

Ruthenium-Catalyzed C-H Activation: Ruthenium catalysts offer a cost-effective alternative to iridium for C-H activation and deuteration of aromatic carbonyl compounds.[11] These reactions can proceed with good functional group tolerance and utilize D₂O as the deuterium source.[11]

2. Electrophilic Aromatic Substitution (EAS)

A classic method for introducing deuterium onto an aromatic ring is through electrophilic aromatic substitution. This is typically achieved by treating the aromatic compound with a deuterated acid, such as D₂SO₄ or a mixture of BF₃ and D₂O.[12][13] This method is particularly effective for polycyclic aromatic hydrocarbons and other electron-rich aromatic systems.

3. Dehalogenative Deuteration

Aryl halides can be converted to their deuterated analogues through palladium-catalyzed dehalogenative deuteration.[2] In this method, the aryl halide is treated with a deuterium source, such as D₂O, in the presence of a palladium catalyst and a suitable ligand.[2]

Applications in Drug Development and Research

Deuterium-labeled aromatic compounds are invaluable tools throughout the drug discovery and development process.

-

Improving Pharmacokinetic Properties: As mentioned, the KIE can be harnessed to slow metabolic degradation, leading to improved drug efficacy and patient compliance.[2][4][5]

-

Metabolite Identification and Tracing: Deuterated compounds are instrumental in tracing the metabolic fate of drugs.[3][][15] By administering a mixture of the deuterated and non-deuterated drug, metabolites can be readily identified in mass spectrometry data by their characteristic doublet signals.[3]

-

Internal Standards for Quantitative Bioanalysis: Deuterium-labeled compounds are considered the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[1][10][16] They co-elute with the analyte and exhibit similar ionization efficiency, allowing for accurate quantification by correcting for variations in sample processing and instrument response.[16]

-

Elucidation of Reaction Mechanisms: The KIE can be used to probe the rate-determining steps of chemical reactions, providing valuable mechanistic insights.[2][10][17]

Quantitative Data Summary

The following tables summarize quantitative data on deuterium incorporation for various aromatic compounds using different labeling methodologies.

Table 1: Palladium-Catalyzed Non-Directed C-H Deuteration of Arenes

| Substrate | Catalyst System | Deuterium Source | Conditions | %D Incorporation | Reference |

| Butyrophenone | Pd(OAc)₂ / N-acyl sulfonamide ligand | D₂O | 40 °C, 72 h | High | [6] |

| Complex pharmaceuticals | Pd(OAc)₂ / N,N-bidentate ligand | D₂O | Varies | High | [7],[8] |

Table 2: Iridium-Catalyzed Ortho-Directed HIE of Aromatic Esters

| Substrate | Catalyst | Deuterium Source | Conditions | %D Incorporation | Reference |

| Methyl p-methoxybenzoate | [Ir(COD)(NHC)]PF₆ | D₂ gas | Room Temp | High | [10] |

| Ethyl p-toluate | [Ir(COD)(NHC)]PF₆ | D₂ gas | Room Temp | Moderate | [10] |

| iso-Propyl benzoate | Catalyst 1a | D₂ gas | Mild | Appreciable | [10] |

| Benzyl ester | Catalyst 1a | D₂ gas | Mild | Appreciable | [10] |

Table 3: Ruthenium-Catalyzed Deuteration of Aromatic Carbonyls

| Substrate | Catalyst System | Deuterium Source | Selectivity | %D Incorporation | Reference |

| Aromatic Aldehydes | Ru-catalyst / amine additive | D₂O | ortho- and α-positions | High | [11] |

| Aromatic Ketones | Ru-catalyst / amine additive | D₂O | ortho- and α-positions | High | [11] |

Table 4: H-D Exchange using Pd/C-Al-D₂O System

| Substrate | Catalyst System | Deuterium Source | Conditions | %D Incorporation | Reference |

| Phenylalanine | Pd/C-Al | D₂O | 135 °C | High (at benzylic position) | [18],[19] |

| Histidine | Pd/C-Al | D₂O | Varies | Almost quantitative (on aromatic ring) | [19] |

| 3,5-dihydroxybenzyl alcohol | Pd/C-Al | D₂O | Varies | Excellent (on aromatic ring) | [18] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Non-Directed C-H Deuteration of an Arene

This protocol is a general representation based on the literature.[6][7]

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aromatic substrate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the N,N-bidentate ligand (10 mol%).

-

Reagent Addition: Add the deuterium source, typically deuterium oxide (D₂O, 20-50 equivalents), and a suitable solvent if required.

-

Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 40-100 °C) with vigorous stirring for the designated time (e.g., 24-72 hours).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the deuterated aromatic compound.

-

Analysis: Determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and/or mass spectrometry.[20]

Protocol 2: Iridium-Catalyzed Ortho-Directed HIE of an Aromatic Ester

This protocol is a generalized procedure based on published methods.[10]

-

Catalyst Preparation: Prepare the active iridium catalyst in situ or use a pre-formed catalyst complex such as [(COD)Ir(PCy₃)(py)]PF₆ or an iridium(I) N-heterocyclic carbene (NHC)-ligated precatalyst.

-

Reaction Setup: In a glass vial or Schlenk tube, dissolve the aromatic ester substrate (1.0 mmol) and the iridium catalyst (1-5 mol%) in a suitable solvent (e.g., dichloromethane).

-

Deuterium Introduction: Subject the reaction mixture to an atmosphere of deuterium gas (D₂). This can be achieved using a balloon filled with D₂ or a pressurized reaction vessel.

-

Reaction: Stir the reaction mixture at room temperature or a specified temperature for the required duration (e.g., 1-24 hours).

-

Workup and Isolation: After the reaction, remove the deuterium gas atmosphere. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography to isolate the ortho-deuterated product.

-

Analysis: Characterize the product and determine the extent of deuteration by ¹H NMR and mass spectrometry.

Protocol 3: Electrophilic Aromatic Deuteration using D₂SO₄

This protocol is based on traditional electrophilic aromatic substitution methods.[12][21][22]

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, place the aromatic compound (1.0 mmol).

-

Reagent Addition: Carefully add deuterated sulfuric acid (D₂SO₄, typically 96-98% in D₂O) to the flask. The amount of acid will vary depending on the reactivity of the substrate. For less reactive substrates, a larger excess may be required.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 50-100 °C) for a period ranging from several hours to days, depending on the substrate's reactivity. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR).

-

Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold D₂O. If the product is a solid, it may precipitate and can be collected by filtration. If it is a liquid, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Neutralization and Drying: Wash the organic extract with a saturated sodium bicarbonate solution (or Na₂CO₃ solution) to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. If necessary, purify the product further by distillation or column chromatography.

-

Analysis: Confirm the structure and determine the level of deuteration using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: A generalized experimental workflow for transition metal-catalyzed deuterium labeling of aromatic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity [mdpi.com]

- 11. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 15. hwb.gov.in [hwb.gov.in]

- 16. benchchem.com [benchchem.com]

- 17. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 18. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 19. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

The Role of 4-Nitrophenol-d4 in Mechanistic Studies: An In-depth Technical Guide

An Overview of 4-Nitrophenol-2,3,5,6-d4 (C₆HD₄NO₃)

4-Nitrophenol-2,3,5,6-d4 (d4-4-NP), with the chemical formula C₆HD₄NO₃, is a deuterated isotopologue of 4-nitrophenol (4-NP). In this molecule, the four hydrogen atoms on the benzene ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher molecular weight (143.13 g/mol ) compared to its non-deuterated counterpart and is the key to its utility in sophisticated mechanistic and quantitative studies. Primarily, d4-4-NP serves as a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE) and as a reliable internal standard for the accurate quantification of 4-nitrophenol in complex matrices. Its applications are most prominent in the fields of enzymology, catalysis, and environmental analysis.

Data Presentation: Quantitative Insights from Mechanistic Studies

The primary quantitative value derived from using d4-4-NP in mechanistic studies is the deuterium kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated substrate (kH) to the deuterated substrate (kD). A KIE value greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step of the reaction.

| Study Type | System Investigated | Deuterium Kinetic Isotope Effect (kH/kD) | Reference |

| Enzyme Kinetics | Lipoprotein Lipase | 1.5 - 2.2 (solvent isotope effect) | [1] |

For its application as an internal standard, the key quantitative aspect is the precision and accuracy it lends to the measurement of 4-nitrophenol.

| Analytical Application | Method | Key Quantitative Advantage |

| Environmental Monitoring | Isotope Dilution Mass Spectrometry | High precision and accuracy in quantifying 4-nitrophenol by correcting for matrix effects and extraction losses. |

Experimental Protocols

Synthesis of 4-Nitrophenol-2,3,5,6-d4

The synthesis of d4-4-NP is typically a two-step process:

-

Deuteration of Phenol: Phenol is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst to facilitate the exchange of aromatic protons with deuterium.

-

Nitration of Deuterated Phenol: The resulting deuterated phenol is then nitrated using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the para position.

A detailed, generalized laboratory procedure is as follows:

Step 1: Deuteration of Phenol

-

In a sealed reaction vessel, dissolve phenol in an excess of deuterium oxide (D₂O).

-

Add a suitable catalyst, such as a strong acid or a supported metal catalyst.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for complete isotopic exchange.

-

After cooling, the deuterated phenol can be extracted with an organic solvent and purified by distillation or chromatography.

Step 2: Nitration of Deuterated Phenol

-

Cool the deuterated phenol in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature (0-5 °C) to control the reaction and prevent over-nitration.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

-

Pour the reaction mixture over crushed ice to precipitate the d4-4-NP.

-

The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.[2][3]

Enzyme Assays Utilizing the Kinetic Isotope Effect

Derivatives of d4-4-NP, such as deuterated 4-nitrophenyl esters or phosphates, can be used as substrates for various enzymes, including phosphatases, glycosidases, and esterases. The rate of the enzymatic reaction is monitored by the release of the chromogenic 4-nitrophenolate ion, which has a distinct yellow color and strong absorbance at approximately 405 nm under alkaline conditions.[4][5][6]

General Protocol for a Spectrophotometric Enzyme Assay:

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the enzyme being studied (e.g., Tris-HCl, phosphate buffer).

-

Prepare stock solutions of the non-deuterated (e.g., 4-nitrophenyl phosphate) and deuterated (d4-4-nitrophenyl phosphate) substrates in the assay buffer.

-

Prepare a solution of the enzyme of interest at a suitable concentration.

-

Prepare a stop solution (e.g., a strong base like NaOH) to terminate the reaction and develop the color of the 4-nitrophenolate ion.

-

-

Assay Procedure:

-

In separate sets of reaction tubes or a microplate, pipette the assay buffer and the respective substrate solutions (non-deuterated and deuterated).

-

Pre-incubate the solutions at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme solution to each tube/well.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for both the non-deuterated (kH) and deuterated (kD) substrates from the change in absorbance over time.

-

Determine the kinetic isotope effect by calculating the ratio kH/kD.

-

Quantification of 4-Nitrophenol in Environmental Samples using Isotope Dilution Mass Spectrometry

d4-4-NP is an ideal internal standard for the analysis of 4-nitrophenol in environmental samples (e.g., water, soil) by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for Environmental Sample Analysis:

-

Sample Preparation:

-

Collect the environmental sample (e.g., a water sample).

-

Spike a known amount of d4-4-NP into the sample at the beginning of the extraction process.

-

Perform a sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate and concentrate the analytes.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Separate the 4-nitrophenol and d4-4-NP using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify the parent and fragment ions for both the analyte (4-nitrophenol) and the internal standard (d4-4-NP) using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of 4-nitrophenol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of 4-nitrophenol and a constant concentration of d4-4-NP.

-

Mandatory Visualizations

References

- 1. Solvent isotope effects for lipoprotein lipase catalyzed hydrolysis of water-soluble p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. [PDF] 4-nitrophenyl phosphate--characterization of high-purity materials for measuring alkaline phosphatase activity in human serum. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-Nitrophenol-d4

This technical guide provides a comprehensive overview of the safety, physicochemical properties, and toxicological profile of 4-Nitrophenol-d4. It is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work.

Chemical and Physical Properties

4-Nitrophenol-d4 is a deuterated form of 4-Nitrophenol, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling is useful in various research applications, including as an internal standard in mass spectrometry-based analyses.

Table 1: Physical and Chemical Properties of 4-Nitrophenol-d4 and 4-Nitrophenol

| Property | 4-Nitrophenol-d4 | 4-Nitrophenol |

| CAS Number | 93951-79-2[1][2] | 100-02-7[3] |

| Molecular Formula | C₆HD₄NO₃[1] | C₆H₅NO₃[4][5] |

| Molecular Weight | 143.13 g/mol [6][7] | 139.11 g/mol [4][5] |

| Appearance | - | Colorless to pale yellow crystalline solid[4][8] |

| Melting Point | 113-115 °C[1][7] | 113-114 °C[4][9] |

| Boiling Point | 279 °C[1] | 279 °C[4][10][11] |

| Water Solubility | - | 10 g/L (15 °C), 11.6 g/L (20 °C), 16 g/L (25 °C) |

| Vapor Pressure | - | 1.2 x 10⁻⁵ mm Hg at 25°C[9] |

| Density | - | 1.479 g/cm³ at 20°C[9] |

| pKa | - | 7.15 (in water)[4] |

Toxicological Data

The toxicological profile of 4-Nitrophenol-d4 is expected to be similar to that of 4-Nitrophenol. Acute exposure to 4-Nitrophenol can cause headaches, drowsiness, nausea, and cyanosis[5]. It is harmful if swallowed, in contact with skin, or inhaled[12].

Table 2: Acute Toxicity of 4-Nitrophenol

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 202-620 mg/kg | [13] |

| Oral | Mouse | 470-625.7 mg/kg | [13] |

| Dermal | Rabbit | Moderate Toxicity | [14] |

| Inhalation | Rat | - | [14] |

Experimental Protocols

The following are representative experimental protocols for determining key physicochemical and toxicological properties. These are based on established methodologies and OECD guidelines and are likely similar to the methods used to characterize 4-Nitrophenol-d4.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of 4-Nitrophenol-d4 is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[15][16].

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

A single animal (typically a rat) is dosed at a level just below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

-

This sequential dosing continues, with the outcome for each animal determining the dose for the next.

-

The LD50 is calculated from the results of a small number of animals (typically 4-6) using a statistical method.

-

Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality[17].

Metabolic Pathway

4-Nitrophenol undergoes both Phase I and Phase II metabolism in the body. The primary routes of metabolism are reduction of the nitro group and conjugation with glucuronic acid or sulfate[18].

References

- 1. 93951-79-2 CAS MSDS (4-NITROPHENOL-2,3,5,6-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Nitrophenol-d4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]

- 3. 4-Nitrophenol | 100-02-7 [chemicalbook.com]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. 4-Nitrophenol-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1 [isotope.com]

- 7. 4-硝基苯酚-2,3,5,6-d4 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 11. quora.com [quora.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. enamine.net [enamine.net]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Use of Chromogenic Substrates in Enzyme Kinetic Assays

Topic: Using Chromogenic Substrates, such as p-Nitrophenyl Derivatives, in Enzyme Kinetic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme kinetic assays are fundamental tools for characterizing enzyme activity, determining kinetic parameters, and screening for inhibitors. A widely used method involves chromogenic substrates that release a colored product upon enzymatic cleavage. The chemical formula provided, C6HD4NO2, likely refers to a deuterated nitrophenol derivative. While this specific deuterated compound is not commonly cited, it belongs to the well-established class of nitrophenyl-based substrates. This document will focus on the principles and applications of this class of reagents, using p-nitrophenyl acetate (PNPA) as a representative example for esterase and protease assays. The methodologies described herein are broadly applicable to other enzymes with corresponding p-nitrophenyl substrates (e.g., p-nitrophenyl phosphate for phosphatases, p-nitrophenyl β-D-glucuronide for β-glucuronidases).

The core principle of these assays is the enzymatic hydrolysis of a non-colored p-nitrophenyl substrate to release the p-nitrophenolate ion, which has a distinct yellow color with a strong absorbance at approximately 405 nm. The rate of color formation is directly proportional to the enzyme's activity, allowing for continuous, real-time monitoring of the reaction kinetics.

I. Application Notes

Principle of the Assay

The enzymatic reaction using a p-nitrophenyl-based substrate can be summarized as follows:

-

Enzyme + p-Nitrophenyl-Substrate (Colorless) → Enzyme-Substrate Complex → Enzyme + p-Nitrophenol (Colorless at acidic/neutral pH) + Product

In a solution with a pH above the pKa of p-nitrophenol (~7.1), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which is intensely yellow.

-

p-Nitrophenol ⇌ p-Nitrophenolate (Yellow) + H+

The rate of the reaction is monitored by measuring the increase in absorbance at 405 nm over time using a spectrophotometer or plate reader.

Advantages of p-Nitrophenyl-Based Assays

-

Sensitivity and Convenience: The high extinction coefficient of the p-nitrophenolate ion allows for sensitive detection of enzyme activity.

-

Continuous Monitoring: The assay allows for real-time measurement of reaction progress, which is ideal for determining initial reaction velocities.

-

High-Throughput Screening (HTS): The simple "mix-and-read" format is easily adaptable to microplate-based assays for screening large numbers of compounds.

-

Broad Applicability: A wide range of p-nitrophenyl derivatives are commercially available, enabling the study of various enzyme classes, including proteases, esterases, phosphatases, and glycosidases.

Key Experimental Considerations

-

pH: The assay buffer pH must be optimized for both enzyme activity and efficient color development of the p-nitrophenolate ion. A pH range of 7.5-8.5 is common for many enzymes and ensures the p-nitrophenol released is in its colored, deprotonated form.

-

Substrate Concentration: To determine the Michaelis-Menten constant (Km), a range of substrate concentrations, typically spanning from 0.1 x Km to 10 x Km, should be tested. If the Km is unknown, a wide range of concentrations should be initially screened.

-

Enzyme Concentration: The concentration of the enzyme should be chosen so that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes) and the change in absorbance is within the linear range of the spectrophotometer.

-

Controls: Appropriate controls are crucial for accurate data interpretation. These include:

-

No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.

-

No-substrate control: To account for any background absorbance from the enzyme or buffer components.

-

Positive control: A known active enzyme to ensure the assay is working correctly.

-

Inhibitor control (if applicable): A known inhibitor to validate an inhibition assay setup.

-

II. Experimental Protocols

Protocol for Determining Kinetic Parameters (Km and Vmax) of an Esterase using p-Nitrophenyl Acetate (PNPA)

This protocol provides a general method for determining the Michaelis-Menten kinetic parameters for an esterase using PNPA as the substrate.

Materials:

-

Purified esterase enzyme of interest

-

p-Nitrophenyl acetate (PNPA)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be determined empirically.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of PNPA in DMSO.

-

Substrate Working Solutions: Prepare a series of dilutions of the PNPA stock solution in the assay buffer. For example, to achieve final assay concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM, prepare 2X working solutions (0.2, 0.4, 1, 2, 4, 10, and 20 mM) in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of the assay buffer to all wells.

-

Add 50 µL of the 2X substrate working solutions to the appropriate wells.

-

To initiate the reaction, add 100 µL of the enzyme solution (at a 2X concentration) to each well. The final reaction volume will be 200 µL.

-

Set up a "no-enzyme" control for each substrate concentration by adding 100 µL of assay buffer instead of the enzyme solution.

-

-

Data Acquisition:

-

Immediately place the microplate in the plate reader, pre-heated to the desired temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is typically expressed in Absorbance units/min.

-

Convert the rate from Absorbance/min to M/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at the assay pH (e.g., 18,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.

-

Plot the initial velocities (v₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.

-

III. Data Presentation

The quantitative data obtained from enzyme kinetic experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Michaelis-Menten Kinetic Parameters for Esterase with PNPA

| Parameter | Value | Units |

| Km | 1.25 ± 0.15 | mM |

| Vmax | 0.08 ± 0.01 | µmol/min/mg |

| kcat | 5.5 ± 0.4 | s⁻¹ |

| kcat/Km | 4.4 x 10³ | M⁻¹s⁻¹ |

Table 2: Inhibition of Esterase Activity by Different Inhibitors

| Inhibitor | Type of Inhibition | Ki | Units |

| Inhibitor A | Competitive | 15.2 ± 1.8 | µM |

| Inhibitor B | Non-competitive | 45.7 ± 3.5 | µM |

| Inhibitor C | Uncompetitive | 110.1 ± 9.2 | µM |

IV. Visualizations

Visual diagrams are essential for understanding the experimental workflows and underlying principles. The following diagrams are provided in the DOT language for use with Graphviz.

Caption: Principle of the chromogenic assay.

Caption: General experimental workflow for kinetic analysis.

Caption: The Michaelis-Menten kinetic model.

Application Note: Quantitative Analysis of 4-Nitrophenol in Biological Matrices using C6HD4NO2 as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-nitrophenol in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a stable isotope-labeled internal standard, 4-nitrophenol-d4 (C6HD4NO2), to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis. This robust and reliable method is suitable for various research applications, including environmental exposure studies, toxicological assessments, and pharmaceutical metabolite analysis.

Introduction

4-Nitrophenol is a significant environmental pollutant and a metabolite of several industrial chemicals and pharmaceuticals, including parathion and nitrobenzene. Accurate quantification of 4-nitrophenol in biological samples is crucial for assessing exposure and understanding its toxicokinetics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-nitrophenol-d4 (this compound), is the gold standard for quantitative LC-MS analysis. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing reliable correction for any variations in the analytical process.

Experimental Protocols

Materials and Reagents

-

4-Nitrophenol analytical standard

-

4-Nitrophenol-d4 (this compound) internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS analysis.

LC-MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 4-Nitrophenol | 138.0 | 108.0 (Quantifier) | 0.1 | 25 | 15 |

| 138.0 | 92.0 (Qualifier) | 0.1 | 25 | 20 | |

| This compound (IS) | 142.0 | 112.0 (Quantifier) | 0.1 | 25 | 15 |

| 142.0 | 96.0 (Qualifier) | 0.1 | 25 | 20 |

Data Presentation

The following table summarizes the typical quantitative performance of the method. This data should be generated during method validation to ensure reliability.

| Parameter | 4-Nitrophenol |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (%CV) | < 15% |

| Accuracy (Low, Mid, High QC) | 90 - 110% |

| Precision (Low, Mid, High QC) (%CV) | < 10% |

Visualizations

Caption: Experimental workflow from sample preparation to LC-MS analysis.

Caption: Logical relationship of using an internal standard for accurate quantification.

Conclusion

The described LC-MS method utilizing 4-nitrophenol-d4 as an internal standard provides a sensitive, specific, and reliable approach for the quantification of 4-nitrophenol in biological matrices. The detailed protocol for sample preparation and instrument parameters, along with the expected performance characteristics, offers a solid foundation for researchers in various fields. Proper method validation is essential to ensure data quality and adherence to regulatory standards.

Application of 4-Nitrophenol-d4 in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenol-d4 (deuterated 4-nitrophenol) is a valuable tool in drug metabolism studies, primarily serving as a stable isotope-labeled internal standard for the quantification of 4-nitrophenol and its metabolites in various in vitro and in vivo experimental systems. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise measurements, which are crucial for characterizing the activity of key drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). This document provides detailed application notes and protocols for the use of 4-Nitrophenol-d4 in drug metabolism research.

Application Notes

4-Nitrophenol is a well-established probe substrate for several drug-metabolizing enzymes. Its metabolism is primarily mediated by two major enzyme superfamilies:

-

Cytochrome P450s (CYPs): Specifically, CYP2E1, and to a lesser extent CYP2A6 and CYP2C19, catalyze the hydroxylation of 4-nitrophenol to 4-nitrocatechol.[1] This reaction is a key indicator of the activity of these enzymes.

-

UDP-Glucuronosyltransferases (UGTs): Various UGT isoforms, with UGT1A6 showing high activity, conjugate 4-nitrophenol with glucuronic acid to form 4-nitrophenyl-β-D-glucuronide.[2]

The deuteration of 4-nitrophenol (4-Nitrophenol-d4) does not significantly alter its chemical properties, but its increased mass allows it to be distinguished from the unlabeled analyte by mass spectrometry. This makes it an ideal internal standard to correct for variability in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis.

Key Applications:

-

Enzyme Phenotyping: Determining which CYP and UGT isoforms are responsible for the metabolism of a new chemical entity (NCE) by observing the inhibition of 4-nitrophenol metabolism.

-

Drug-Drug Interaction (DDI) Studies: Assessing the inhibitory or inductive potential of NCEs on CYP and UGT enzymes using 4-nitrophenol as a probe substrate.

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 4-nitrophenol metabolism by various enzymes.

-

Metabolic Stability Assays: Evaluating the rate of metabolism of 4-nitrophenol in different biological matrices, such as liver microsomes or hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative data for the metabolism of 4-nitrophenol by CYP and UGT enzymes.

Table 1: Kinetic Parameters for 4-Nitrophenol Metabolism by CYP2E1

| System | Parameter | Value (µM) | Reference |